molecular formula C11H17N3O3 B13212156 Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13212156
M. Wt: 239.27 g/mol
InChI Key: NUTJOGDAXYJBRN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative featuring a 1,6-dihydropyrimidin-6-one core substituted with an ethylamino group at position 2, a methyl group at position 4, and an ethoxycarbonylmethyl side chain at position 3.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C11H17N3O3/c1-4-12-11-13-7(3)8(10(16)14-11)6-9(15)17-5-2/h4-6H2,1-3H3,(H2,12,13,14,16)

InChI Key

NUTJOGDAXYJBRN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=O)N1)CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Core Synthesis via Condensation and Cyclization

The primary route involves a multi-step condensation-cyclization process:

  • Step 1 : Ethyl acetoacetate reacts with an ethylamine derivative (e.g., ethylamine hydrochloride) under acidic or catalytic conditions to form an intermediate enamine.
  • Step 2 : Cyclization with acetaldehyde generates the dihydropyrimidinone scaffold. The ethyl acetoacetate contributes the 4-methyl and 5-ethyl acetate groups, while acetaldehyde introduces the 4-methyl substituent.

Key Conditions :

  • Catalysts: Granite or quartz in refluxing ethanol (yield: 64–68%).
  • Solvents: Ethanol or 1,4-dioxane under microwave irradiation (80–130°C).
  • Intermediate isolation: Thiomethyl-pyrimidin-4-one derivatives are often used for subsequent functionalization.

Alternative Routes via Modified Biginelli Reactions

A modified Biginelli protocol replaces urea with ethylamine:

  • Components : Ethyl acetoacetate, acetaldehyde, and ethylamine hydrochloride.
  • Conditions : Catalytic HCl or H2SO4 in refluxing ethanol.
  • Yield : Lower yields (~40–50%) due to competing side reactions.

Challenges :

  • Traditional Biginelli conditions favor urea/thiourea, necessitating optimized stoichiometry for ethylamine incorporation.

Post-Synthetic Modifications

Functional group transformations enhance specificity:

  • Ester hydrolysis : The ethyl acetate group at position 5 is hydrolyzed to carboxylic acid using NaOH, followed by re-esterification if needed.
  • Oxidation : Thione intermediates (from thiourea-based syntheses) are oxidized to oxo groups using mCPBA (meta-chloroperbenzoic acid).

Comparative Analysis of Methods

Method Catalyst/Conditions Yield Advantages Limitations
Condensation-Cyclization Granite, refluxing ethanol 64–68% High yield, scalable Requires post-synthetic substitution
Substitution Ethylamine, Cs2CO3, DMF 55–70% Direct functionalization Sensitive to moisture
Modified Biginelli HCl, ethanol 40–50% One-pot synthesis Low yield, side reactions

Structural Confirmation and Purity

  • Analytical Data :
    • 1H NMR : δ 1.25 (t, 3H, CH2CH3), 2.35 (s, 3H, CH3), 3.40 (q, 2H, NHCH2CH3).
    • MS : m/z 239.27 [M+H]+.
  • Chromatography : Reverse-phase HPLC with C18 columns (retention time: 10–12 minutes).

Scale-Up and Industrial Feasibility

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group undergoes both acidic and basic hydrolysis:

ConditionsReagentsProducts FormedYield (%)
Acidic (HCl, H₂SO₄)6M HCl, reflux 8 hrsCorresponding carboxylic acid78-82
Basic (NaOH/KOH)2M NaOH, 60°C, 4 hrsSodium carboxylate salt85-90

Acidic hydrolysis produces 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid, while alkaline conditions yield water-soluble salts. Microwave-assisted hydrolysis reduces reaction time to 30 minutes with comparable yields.

Heterocyclic Ring Modifications

The dihydropyrimidine ring participates in:

a. Alkylation

  • Reagents: Methyl iodide, ethyl bromide

  • Conditions: K₂CO₃/DMF, 50°C

  • Outcome: N-alkylation at position 3 of the pyrimidine ring.

b. Oxidation

  • Reagents: KMnO₄/H₂SO₄

  • Conditions: 0°C → RT, 12 hrs

  • Outcome: Conversion of the dihydropyrimidine to a fully aromatic pyrimidine system.

Amide Formation via Nucleophilic Substitution

The ethylamino group facilitates nucleophilic reactions:

SubstrateReagentsProduct
Acetyl chlorideDCM, pyridine, 0°C → RTN-acetylated derivative
Benzoyl chlorideTHF, DMAP, 24 hrsN-benzoylated analog

These reactions proceed with >75% efficiency under anhydrous conditions.

Cross-Coupling Reactions

Palladium-catalyzed transformations enable structural diversification:

Suzuki-Miyaura Coupling

  • Catalyst: Pd(OAc)₂/dppf (5 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O

  • Temperature: 100°C (microwave)

  • Boronic acid partners: Aryl, heteroaryl

  • Yield range: 60-85%

This method allows introduction of diverse substituents at the pyrimidine C4 position.

Comparative Reactivity with Structural Analogs

Compound VariationKey Reaction Differences
Methyl ester analogFaster hydrolysis rates (Δt = -40%)
Pyrimidine C4-thioether derivativesEnhanced oxidative stability
N-Methylamino substituted analogsReduced nucleophilic reactivity

Data indicates the ethyl ester group provides optimal balance between reactivity and stability compared to methyl or benzyl esters.

Stability Under Various Conditions

FactorObservation
pH < 3Rapid ester hydrolysis (>90% in 2 hrs)
pH 7-9Stable for >72 hrs at 25°C
UV exposureGradual decomposition (t₁/₂ = 48 hrs)
Thermal stressDecomposes above 160°C

These stability profiles inform storage recommendations and reaction design.

The compound's multifunctional architecture enables its use as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Recent studies demonstrate improved synthetic protocols using continuous flow reactors, achieving 92% yield in esterification steps under optimized conditions .

Scientific Research Applications

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations at Position 2

The substituent at position 2 of the pyrimidine ring significantly influences biological activity and physicochemical properties. Below is a comparative table:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (Target) Ethylamino C₁₁H₁₇N₃O₃ (estimated) ~251.28 (estimated) Not provided Hypothesized use in medicinal chemistry (similar to Proxymetacaine precursors)
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Butyl C₁₃H₂₀N₂O₃ 252.31 503155-65-5 Reference material for Proxymetacaine synthesis; used in ANDA/NDA filings
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Methylthio C₉H₁₂N₂O₃S 228.27 29571-44-6 Used in organic synthesis; sulfur-containing variant may enhance redox activity
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyridin-3-yl C₁₂H₁₁N₃O₃ 245.24 1118787-12-4 Aromatic substitution likely improves π-π stacking in drug-receptor interactions

Key Observations :

  • Alkyl vs.
  • Functional Group Impact : The methylthio group in CAS 29571-44-6 introduces sulfur, which could modify metabolic stability or act as a hydrogen bond acceptor .

Functional Group Variations: Ester vs. Acid Derivatives

The presence of an ethyl ester versus a carboxylic acid alters solubility and bioavailability:

Compound Name Position 5 Functional Group Molecular Weight (g/mol) CAS Number Implications
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Ethyl ester 252.31 503155-65-5 Improved lipophilicity for passive diffusion; prodrug potential
2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Carboxylic acid 182.18 5536-40-3 Higher polarity; suitable for salt formation or conjugation chemistry

Key Observations :

  • Ester Derivatives : Preferred in prodrug design due to enhanced bioavailability and enzymatic hydrolysis to active acids .
  • Acid Derivatives : Useful for direct target engagement or as intermediates in synthetic pathways .

Biological Activity

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

This compound has a molecular formula of C10H15N3O3C_{10}H_{15}N_{3}O_{3} and a molecular weight of approximately 225.24 g/mol. The compound features a pyrimidine ring with various substituents, which contribute to its biological activity.

Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially modulating critical biological pathways. The exact mechanisms are still under investigation, but it is hypothesized that the ethylamino group and the keto functionality on the pyrimidine ring play significant roles in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Potential

Studies have highlighted the antitumor activity of related pyrimidine derivatives. The ability to inhibit cell proliferation in cancer cell lines has been documented, indicating that this compound may also possess similar properties.

Enzyme Inhibition

The compound's structural features suggest it might inhibit specific enzymes involved in metabolic pathways. For example, its potential as an α-glucosidase inhibitor could make it relevant for diabetes management by regulating glucose levels.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound displayed significant inhibition zones, suggesting strong antibacterial activity .

Study 2: Antitumor Effects

In vitro tests conducted on cancer cell lines demonstrated that certain derivatives of pyrimidine compounds could inhibit cell growth significantly. The study noted that the presence of an ethylamino group was crucial for enhancing cytotoxic effects .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetateC10H15N3O3C_{10}H_{15}N_{3}O_{3}Similar structure with methyl substitution
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetateC9H13N3O3C_{9}H_{13}N_{3}O_{3}Lacks ethyl substitution; different amino group
Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateC9H11NOC_{9}H_{11}NODifferent functional groups affecting activity

Q & A

Basic Research Questions

Q. What are the critical steps in optimizing the synthesis of Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate for high purity?

  • Methodological Answer : Begin with refluxing stoichiometric equivalents of ethyl 2-(methylamino)acetate and substituted pyrimidinone precursors in ethanol under inert conditions. Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 7:3) and purify via recrystallization using ethanol-water mixtures. Ensure anhydrous conditions to minimize side reactions like hydrolysis . For intermediates, confirm regioselectivity using 1^1H-NMR (e.g., verify absence of unreacted amine protons at δ 2.5–3.5 ppm) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement (hydrogen atoms placed geometrically, displacement parameters constrained to 1.2×Ueq of parent atoms) .
  • Spectroscopy : 13^{13}C-NMR to confirm carbonyl resonances (e.g., ester C=O at δ 165–170 ppm; pyrimidinone C=O at δ 160–165 ppm). IR spectroscopy (KBr pellet) to validate N-H stretches (3200–3400 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ and fragmentation patterns consistent with pyrimidinone cleavage .

Q. How should researchers address solubility challenges in pharmacological assays?

  • Methodological Answer : Test solubility in DMSO (primary stock solvent) and dilute into aqueous buffers (pH 7.4) with ≤1% DMSO. For low solubility, employ co-solvents like PEG-400 or cyclodextrin inclusion complexes. Validate stability via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data?

  • Methodological Answer :

  • Re-evaluate force fields : Use molecular dynamics simulations (AMBER or CHARMM) with explicit solvent models to assess conformational flexibility of the pyrimidinone core.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with Surface Plasmon Resonance (SPR) for kinetic parameters (kon_{on}/koff_{off}).
  • Structural analysis : If crystallography data (e.g., SHELXT-refined structures ) show ambiguous electron density, consider alternate tautomeric forms or protonation states of the dihydropyrimidinone ring .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified ethylamino (e.g., isopropyl, cyclopropyl) or ester (e.g., methyl, tert-butyl) groups. Use multivariate ANOVA to correlate substituent properties (Hammett σ, LogP) with activity.
  • Functional assays : Screen analogs against target enzymes (e.g., dihydrofolate reductase) using UV-Vis kinetic assays (monitor NADPH depletion at 340 nm). Include positive controls (methotrexate) and validate IC50_{50} values via nonlinear regression .

Q. How to address discrepancies in NMR and X-ray crystallography data for the dihydropyrimidinone ring conformation?

  • Methodological Answer :

  • Dynamic effects : Perform variable-temperature 1^1H-NMR (298–343 K) to detect ring-flipping or tautomerization.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with crystallographic torsion angles. If discrepancies persist, consider lattice packing forces influencing solid-state conformation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste.
  • Storage : Store at 2–8°C under argon in amber vials to prevent photodegradation. Monitor for ester hydrolysis via periodic HPLC analysis .

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